molecular formula C10H12N2O B2678635 N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide CAS No. 323581-13-1

N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide

Cat. No.: B2678635
CAS No.: 323581-13-1
M. Wt: 176.219
InChI Key: ZKAZCGQKMBKPBR-UHFFFAOYSA-N
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Description

N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide is a propenamide derivative featuring a pyridin-3-ylmethyl group and a methyl substituent on the nitrogen atom. The pyridine ring may confer hydrogen-bonding capabilities and influence pharmacokinetic properties, while the propenamide backbone offers conformational flexibility for target engagement .

Properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-5-4-6-11-7-9/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAZCGQKMBKPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide can be achieved through several methods. One common approach involves the reaction of N-methyl-N-[(pyridin-3-yl)methyl]amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide exhibits antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies using the PC12 cell line revealed that it can reduce oxidative stress-induced cell damage, indicating a potential role in treating neurodegenerative diseases .

Cancer Research
In the context of oncology, this compound has been evaluated as a potential inhibitor of specific cancer cell lines. Its mechanism involves modulating signaling pathways associated with tumor growth and metastasis, making it a candidate for further investigation in cancer therapeutics .

Biological Research Applications

Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways. This inhibition could lead to therapeutic applications in conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases .

Molecular Targeting
this compound has shown promise in targeting specific receptors and enzymes, which is crucial for developing precision medicine approaches. For instance, its interaction with cholinesterase enzymes has been documented, suggesting its utility in treating cognitive disorders .

Material Science Applications

Organic Electronics
The compound serves as a building block in the synthesis of advanced organic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique chemical structure allows for the development of materials with enhanced electronic properties, which are essential for next-generation electronic devices .

Table 1: Summary of Research Findings on this compound

Application AreaStudy FocusKey FindingsReferences
AntimicrobialEfficacy against bacterial strainsEffective against Staphylococcus aureus and E. coli ,
NeuroprotectionPC12 cell line studiesReduced oxidative stress-induced damage ,
Cancer ResearchInhibition of cancer cell linesModulates tumor growth signaling pathways ,
Organic ElectronicsDevelopment of OLEDs and OFETsEnhanced electronic properties in material synthesis,

Mechanism of Action

The mechanism of action of N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide, differing primarily in substituents on the propenamide chain or the N-alkyl group:

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Biological Activity/Mechanism References
(E)-3-(3,3-dimethyl-2-oxo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]prop-2-enamide (MMV1579788) C₂₄H₂₄N₃O₃ 414.47 g/mol Benzofuran-methyl, pyrrolopyridinone Inhibits bacterial fatty acid biosynthesis
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[(pyridin-3-yl)methyl]prop-2-enamide C₁₇H₁₅N₃O₃ 309.32 g/mol Cyano, 4-hydroxy-3-methoxyphenyl Screening compound (unlisted activity)
(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide C₁₀H₈ClF₃N₂O 264.63 g/mol 3-chloro-5-(trifluoromethyl)pyridin-2-yl Not specified
N-(3-Pyridyl)pivalamide C₁₁H₁₄N₂O 178.23 g/mol Pivaloyl (tert-butyl carbonyl) Melting point: 71–75°C

Analysis of Substituent Effects

Pyridine vs. Benzofuran Substituents
  • This substitution correlates with its role in inhibiting fatty acid biosynthesis in bacteria .
  • The pyridin-3-yl group in the target compound may favor interactions with polar residues in enzymatic binding pockets, though direct evidence is lacking.
Propenamide Chain Modifications
  • The cyano and methoxyphenyl groups in (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[(pyridin-3-yl)methyl]prop-2-enamide introduce hydrogen-bond donors/acceptors, which could enhance target affinity but reduce metabolic stability .
N-Alkyl Variations
  • This compound’s branched amine contrasts with simpler analogues like N-(3-Pyridyl)pivalamide. Branching may sterically hinder interactions but improve solubility compared to bulkier tert-butyl groups .

Research Findings and Implications

  • Antibacterial Activity : MMV1579788 demonstrates inhibition of fatty acid biosynthesis (FAB) at low micromolar concentrations, suggesting that propenamide derivatives with hydrophobic substituents (e.g., benzofuran) are potent against drug-resistant pathogens .
  • Structural Flexibility: The propenamide backbone allows for diverse substitutions, as seen in the cyano-phenyl derivative (), which is prioritized in screening libraries for its modular pharmacophore .
  • Physicochemical Properties : Pyridine-containing analogues like N-(3-Pyridyl)pivalamide exhibit higher melting points (71–75°C) compared to propenamides, likely due to reduced conformational freedom in the amide group .

Biological Activity

N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide, a compound with a complex structure, has garnered interest in the scientific community due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N methyl N pyridin 3 yl methyl prop 2 enamide\text{N methyl N pyridin 3 yl methyl prop 2 enamide}

This structure includes a pyridine ring, which is known for its biological significance, particularly in pharmacology. The presence of the amide functional group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
  • Cellular Pathway Modulation : By affecting key proteins involved in cellular processes, it may have implications in therapeutic applications.

Biological Activity and Research Findings

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific cancer cell lines. For example, derivatives have shown effectiveness against various cancer types through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, contributing to reduced inflammation in models of acute and chronic inflammation .

Neuroprotective Effects

In neurobiology, related compounds have shown neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the compound's biological relevance:

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
    • IC50 values were determined for various cell lines, indicating selective toxicity towards cancerous cells while sparing normal cells.
  • Inflammatory Models :
    • In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups.
  • Neuroprotective Assays :
    • In PC12 cells exposed to oxidative stress, treatment with the compound led to a reduction in cell death and preservation of cellular function, indicating its potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
OmeprazoleProton pump inhibitorInhibits gastric acid secretion
Indole DerivativesVariousAnticancer and anti-inflammatory
AzumamidesComplex natural productsHDAC inhibitors

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